

Synthesis and Characterization of 1-Phenyl-1H-indene: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-1H-indene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-phenyl-1H-indene**, a substituted indene derivative of interest in organic synthesis and potentially in medicinal chemistry. This document details a reliable synthetic protocol and summarizes key physical and spectroscopic properties of the molecule.

Core Synthesis

The preparation of **1-phenyl-1H-indene** is most commonly achieved through a two-step sequence starting from 3-phenyl-1-indanone. This process involves the reduction of the ketone to the corresponding alcohol, followed by an acid-catalyzed dehydration to yield the target alkene.

Experimental Protocol: Synthesis of 1-Phenyl-1H-indene

A detailed experimental procedure for the synthesis of **1-phenyl-1H-indene** is outlined below, based on established methods.^[1]

Step 1: Reduction of 3-Phenyl-1-indanone to 1-Phenyl-1-indanol

- A suspension of lithium aluminum hydride (LiAlH₄) (5.0 g, 0.131 moles) in 300 ml of anhydrous ethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

- The suspension is cooled to -5 °C using an ice-salt bath.
- A solution of 3-phenyl-1-indanone (35 g, 0.168 moles) in 50 ml of anhydrous tetrahydrofuran (THF) is added dropwise to the cooled LiAlH_4 suspension, maintaining the temperature at -5 °C.
- After the addition is complete, the reaction mixture is stirred at -5 °C for an additional hour.
- The reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and finally more water, until a granular precipitate is formed.
- The ethereal solution is decanted, and the precipitate is washed with additional ethyl ether.
- The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-phenyl-1-indanol as an oil (approx. 40 g).

Step 2: Dehydration of 1-Phenyl-1-indanol to **1-Phenyl-1H-indene**

- The crude 1-phenyl-1-indanol oil (40 g) is dissolved in 300 ml of toluene.
- To this solution, 20 g of silica gel (SiO_2) is added.
- The mixture is refluxed for 2 hours, and the water formed during the reaction is removed by azeotropic distillation using a Dean-Stark apparatus.
- After cooling to room temperature, the reaction mixture is filtered to remove the silica gel.
- The toluene is evaporated under reduced pressure.
- The resulting residue is purified by vacuum distillation to afford **1-phenyl-1H-indene** (18 g, 50% yield) as a liquid that boils at 95-100 °C / 0.2 mm Hg.[\[1\]](#)

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized **1-phenyl-1H-indene** can be confirmed through the analysis of its physical and spectroscopic properties.

Physical Properties

A summary of the key physical properties of **1-phenyl-1H-indene** is presented in the table below.

Property	Value
Molecular Formula	C ₁₅ H ₁₂
Molecular Weight	192.26 g/mol
Boiling Point	95-100 °C at 0.2 mmHg
Melting Point	Not reported
Appearance	Not reported

Spectroscopic Data

The structural elucidation of **1-phenyl-1H-indene** is accomplished through various spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of **1-phenyl-1H-indene** shows a molecular ion peak ([M]⁺) at m/z 192, corresponding to its molecular weight.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental spectrum for **1-phenyl-1H-indene** is not readily available in the public domain, predicted ¹³C NMR data can be accessed through specialized databases. For comparison, the experimental ¹H and ¹³C NMR data for the isomeric 3-phenyl-1H-indene in CDCl₃ are as follows:

- ¹H NMR (400 MHz, CDCl₃): δ 7.60–7.58 (m, 3H), 7.52 (d, J = 7.2 Hz, 1H), 7.46–7.42 (m, 2H), 7.37–7.34 (m, 1H), 7.33–7.29 (m, 1H), 7.26–7.23 (m, 1H), 6.56 (t, J = 2.0 Hz, 1H), 3.49

(d, $J = 1.6$ Hz, 2H).

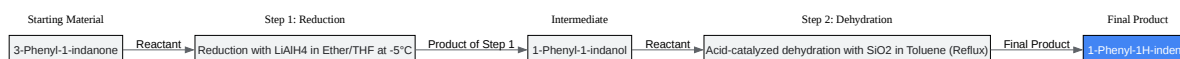
- ^{13}C NMR (100 MHz, CDCl_3): δ 145.2, 144.8, 144.0, 136.2, 131.0, 128.6, 127.8, 127.6, 126.2, 124.9, 124.2, 120.4, 38.2.

Infrared (IR) Spectroscopy

Specific experimental IR data for **1-phenyl-1H-indene** is not widely published. However, the spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and vinylic protons, C=C stretching of the aromatic rings and the indene double bond, and C-H bending vibrations.

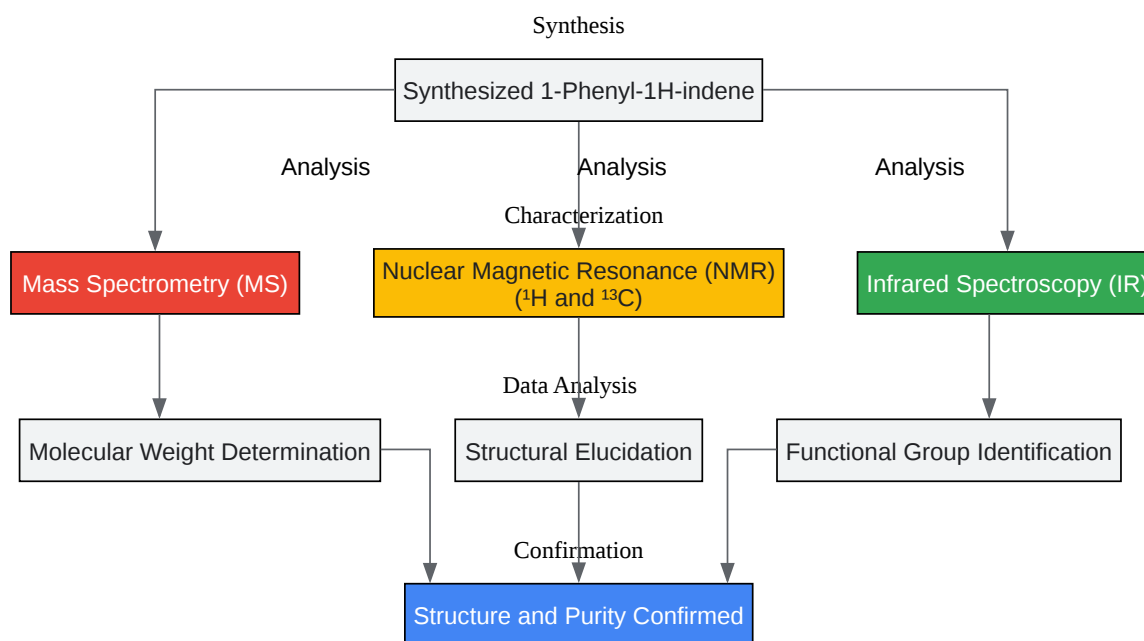
Experimental and Logical Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.



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Caption: Synthetic workflow for **1-phenyl-1H-indene**.



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Caption: Logical workflow for the characterization of **1-phenyl-1H-indene**.

Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the biological activity or signaling pathway involvement of **1-phenyl-1H-indene**. However, the broader class of indene derivatives has been investigated for various pharmacological activities, suggesting that **1-phenyl-1H-indene** could be a candidate for future biological screening. The synthesis and characterization data provided herein can serve as a foundation for such investigations by researchers in drug discovery and development.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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